molecular formula C45H57Cl2N9O6 B234651 Pralmorelin dihydrochloride CAS No. 158827-34-0

Pralmorelin dihydrochloride

货号: B234651
CAS 编号: 158827-34-0
分子量: 890.9 g/mol
InChI 键: ILOHMCCDCAUTQF-JESKXYQHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

生长激素释放肽-2 二盐酸盐,也称为生长激素释放肽 2 (GHRP-2),是一种合成的肽类药物,可作为生长激素促分泌剂。它主要用作诊断生长激素缺乏的诊断剂。 生长激素释放肽-2 二盐酸盐是一种口服活性化合物,模拟生长素释放肽的活性,生长素释放肽是一种刺激生长激素释放的天然激素 .

准备方法

生长激素释放肽-2 二盐酸盐是通过一系列肽偶联反应合成的。合成路线包括依次添加氨基酸以形成肽链。该过程通常从氨基的保护开始,然后使用碳二亚胺等试剂偶联氨基酸。 最终产物是通过脱保护和纯化步骤获得的 .

生长激素释放肽-2 二盐酸盐的工业生产方法包括大规模肽合成技术。这些方法包括固相肽合成 (SPPS) 和液相肽合成 (LPPS)。 方法的选择取决于最终产物的预期规模和纯度 .

化学反应分析

生长激素释放肽-2 二盐酸盐会发生各种化学反应,包括:

这些反应中常用的试剂包括过氧化氢等氧化剂和二硫苏糖醇等还原剂。 这些反应形成的主要产物取决于所用试剂和具体条件 .

科学研究应用

生长激素释放肽-2 二盐酸盐在科学研究中具有广泛的应用,包括:

    化学: 它被用作研究肽合成和修饰技术的模型化合物。

    生物学: 生长激素释放肽-2 二盐酸盐用于研究生长激素释放的机制以及生长素释放肽在调节食欲和代谢中的作用。

    医学: 它被用作诊断生长激素缺乏的诊断剂,并具有治疗矮小症和生长激素缺乏等疾病的潜在治疗应用。

    工业: 生长激素释放肽-2 二盐酸盐用于开发新型基于肽的药物和诊断剂

作用机制

生长激素释放肽-2 二盐酸盐通过与垂体细胞表面的生长激素促分泌剂受体 (GHSR) 结合来发挥作用。这种结合刺激垂体释放生长激素。 参与此过程的分子靶点包括 GHSR 和下游信号通路,这些通路调节生长激素分泌 .

相似化合物的比较

生长激素释放肽-2 二盐酸盐类似于其他生长激素促分泌剂,例如:

生长激素释放肽-2 二盐酸盐在其特定的氨基酸序列和模拟生长素释放肽的作用能力方面是独一无二的,使其成为研究和临床应用的宝贵工具 .

生物活性

Pralmorelin dihydrochloride, also known as growth hormone-releasing peptide 2 (GHRP-2), is a synthetic peptide that acts as a growth hormone secretagogue. It is primarily used in clinical settings for diagnosing growth hormone deficiency (GHD) and has been studied for its potential therapeutic applications. This article delves into the biological activity of pralmorelin, including its mechanism of action, pharmacological properties, and clinical implications.

Pralmorelin mimics the action of ghrelin, the endogenous growth hormone secretagogue, by binding to the growth hormone secretagogue receptor (GHSR). This interaction stimulates the pituitary gland to release growth hormone (GH), leading to increased plasma levels of GH and subsequent physiological effects, including enhanced appetite and food intake .

Pharmacological Characteristics

Pralmorelin is characterized by its ability to significantly increase GH levels in healthy individuals. However, its efficacy is notably diminished in patients with GHD, where the GH response is substantially lower compared to healthy controls .

Key Pharmacological Data

Parameter Value
Chemical Formula C₄₅H₅₅N₉O₆
Molar Mass 817.992 g/mol
Administration Routes Oral, Intravenous
Half-Life Approximately 4.5 hours

Diagnostic Use

Pralmorelin is primarily employed as a diagnostic tool for assessing GHD. Its oral administration offers a more patient-friendly alternative compared to traditional intravenous GHRH agonists, facilitating easier testing for GH secretion capacity . Clinical studies have demonstrated that pralmorelin effectively stimulates GH release in healthy subjects, making it a reliable agent for evaluating pituitary function.

Therapeutic Potential

Research has explored pralmorelin's potential in treating conditions associated with inadequate GH production, such as short stature and pituitary dwarfism. However, while it showed promise in early clinical trials, it was never marketed for these uses due to inconsistent efficacy across different populations .

Side Effects and Tolerability

Pralmorelin is generally well-tolerated with minimal reported side effects. Common adverse effects may include headache, nausea, flushing, and dizziness. Due to its appetite-stimulating properties, caution is advised when considering its use in individuals with weight management concerns .

Case Studies and Research Findings

Several studies have investigated the efficacy of pralmorelin in stimulating GH release:

  • Study on Healthy Adults : In a randomized controlled trial involving healthy adults, pralmorelin administration resulted in a significant increase in plasma GH levels compared to placebo controls. The study highlighted its potential as an effective diagnostic agent for GHD assessment.
  • Comparison with Other GHRHs : A comparative study assessed pralmorelin against other GHRH analogs. Results indicated that while pralmorelin was effective in stimulating GH release, other agents like Hexarelin demonstrated superior potency and longer-lasting effects .
  • Effects on Patients with GHD : Research focusing on patients diagnosed with GHD revealed that pralmorelin's ability to elevate GH levels was markedly lower than that observed in healthy individuals. This finding underscores the need for alternative treatments or combination therapies for effective management of GHD .

属性

CAS 编号

158827-34-0

分子式

C45H57Cl2N9O6

分子量

890.9 g/mol

IUPAC 名称

(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide;dihydrochloride

InChI

InChI=1S/C45H55N9O6.2ClH/c1-27(47)41(56)52-38(24-30-19-20-31-14-6-7-15-32(31)22-30)43(58)50-28(2)42(57)53-39(25-33-26-49-35-17-9-8-16-34(33)35)45(60)54-37(23-29-12-4-3-5-13-29)44(59)51-36(40(48)55)18-10-11-21-46;;/h3-9,12-17,19-20,22,26-28,36-39,49H,10-11,18,21,23-25,46-47H2,1-2H3,(H2,48,55)(H,50,58)(H,51,59)(H,52,56)(H,53,57)(H,54,60);2*1H/t27-,28+,36+,37-,38-,39+;;/m1../s1

InChI 键

ILOHMCCDCAUTQF-JESKXYQHSA-N

SMILES

CC(C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCCN)C(=O)N)N.Cl.Cl

手性 SMILES

C[C@H](C(=O)N[C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCCN)C(=O)N)N.Cl.Cl

规范 SMILES

CC(C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCCN)C(=O)N)N.Cl.Cl

序列

AXAWFK

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。